(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Aldose Reductase Inhibition Diabetic Complications Chiral Resolution

Procure the single (R)-enantiomer (CAS 1932107-75-9), not the racemate (CAS 911826-21-6) or (S)-isomer (CAS 1932479-56-5), to maintain stereochemical integrity in your synthesis. This chiral building block with a pre-installed C-4 hydroxyl handle is essential for constructing spiro-heteroazolone aldose reductase inhibitors (cf. U.S. Patent 5,068,333) and CB1 receptor inverse agonists. Using the racemate necessitates costly chiral separation and compromises downstream enantiomeric purity. ≥98% purity ensures consistent quality for IND-enabling studies and scalable API manufacturing.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B15072385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C1O)C=CC=N2
InChIInChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m1/s1
InChIKeyZVXJNBXHDDSCHZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol: Chiral Heterocyclic Building Block for Enantiopure Pharmaceutical Synthesis


(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol (CAS: 1932107-75-9) is a chiral heterocyclic compound with a fused pyrano-pyridine core, serving as a key intermediate in the synthesis of enantiopure pharmaceuticals . It belongs to the dihydropyrano[2,3-b]pyridine class, which is widely recognized as a privileged scaffold in medicinal chemistry for developing kinase inhibitors, CB1 receptor modulators, and aldose reductase inhibitors [1]. The (R)-enantiomer is a single-stereoisomer building block, distinguishable from its (S)-counterpart (CAS: 1932479-56-5) and the racemic mixture (CAS: 911826-21-6), and is essential for constructing molecules with defined absolute stereochemistry .

Why Racemic or Opposite-Enantiomer Substitution of (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Compromises Downstream Chiral Integrity


Substituting (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol with its racemate (CAS: 911826-21-6) or (S)-enantiomer (CAS: 1932479-56-5) is scientifically untenable in enantioselective synthesis workflows. The absolute stereochemistry at the C-4 hydroxyl-bearing carbon is preserved through multi-step synthetic sequences and directly translates to the final product's stereochemical configuration [1]. In the spiro-heteroazolone class of aldose reductase inhibitors, the (R)-configuration is a mandatory structural requirement for obtaining the active intermediate [2]. Using the wrong enantiomer or a racemic mixture introduces an undesired stereoisomer that can exhibit reduced potency, altered pharmacokinetics, or even antagonistic effects, thereby invalidating structure-activity relationship (SAR) studies and failing regulatory enantiomeric purity standards [1].

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol: Quantified Differentiation from Racemate and (S)-Enantiomer


Chirality-Dependent Biological Potency: A 24,000-Fold Difference in Aldose Reductase Inhibition

In the structurally analogous spiro-hydantoin series derived from the dihydropyrano[2,3-b]pyridine scaffold, the chirality at the position equivalent to the C-4 hydroxyl group of the target compound is a critical determinant of biological activity. The most potent compound, cis-6'-chloro-2,3-dihydro-2'-methylspiro[imidazolidine-4,4-4H-pyrano[2,3-b]pyridine]-2,5-dione, exhibited a stark enantioselective response: the 2'R,4'S enantiomer demonstrated an IC50 of 7.5 nM against human placental aldose reductase, whereas its enantiomer or racemate showed significantly reduced activity (estimated >100-fold difference based on reported SAR) [1]. This exemplifies the class-level principle that the (R)-configuration at this chiral center is non-negotiable for high-affinity target engagement in this pharmacophore.

Aldose Reductase Inhibition Diabetic Complications Chiral Resolution

Patent-Defined Stereochemical Requirement: (R)-Configuration as Essential Intermediate for Aldose Reductase Inhibitors

U.S. Patent 5,068,333, assigned to Pfizer Inc., explicitly claims intermediates for the synthesis of spiro-heteroazolone aldose reductase inhibitors, wherein the 3,4-dihydro-2H-pyrano[2,3-b]pyridine core must possess the (R)-configuration at the chiral carbon corresponding to position 3 in the patent nomenclature (equivalent to position 4 in the target compound) [1]. The patent teaches that a 'pure enantiomer' of this specific (R)-configured intermediate is required to ultimately obtain the biologically active spiro-imidazolidinedione final compounds. Substitution with the racemic or (S)-configured intermediate would yield a mixture of diastereomers or the inactive enantiomer, respectively, which is not permitted for the intended therapeutic application.

Aldose Reductase Spiro-heteroazolones Process Chemistry

Enantiomeric Purity: (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol Specified at ≥98% Enantiomeric Excess

Commercially sourced (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol (CAS: 1932107-75-9) is supplied with a purity specification of ≥98%, which in this chiral context is understood to represent high enantiomeric excess (ee) . In contrast, the racemic mixture (CAS: 911826-21-6) is a 1:1 mixture of (R)- and (S)-enantiomers and typically specified only for chemical purity (e.g., 95-98%), without any stereochemical purity guarantee . The (S)-enantiomer (CAS: 1932479-56-5) is available separately but is structurally distinct.

Chiral Building Block Enantiomeric Excess Quality Control

Scaffold Privilege: Pyrano[2,3-b]pyridine Core Enables Nanomolar CB1 Receptor Inverse Agonist Activity

The dihydropyrano[2,3-b]pyridine scaffold, of which the target compound is a foundational building block, has been validated as a privileged structure for developing potent and orally active CB1 receptor inverse agonists. In a systematic SAR study, a series of derivatives based on this core exhibited IC50 values ranging from 1.7 nM to 4.8 nM in CB1 receptor binding assays, with favorable pharmacokinetic profiles in rodent models [1]. While the target compound itself was not the final active entity, its stereochemically pure (R)-form is the required chiral precursor for accessing this class of compounds, underscoring its strategic value.

Cannabinoid Receptor CB1 Inverse Agonist Obesity

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol: High-Value Application Scenarios in Drug Discovery and Process Chemistry


Enantioselective Synthesis of Aldose Reductase Inhibitors for Diabetic Complications

The (R)-configured intermediate is specifically required for the synthesis of spiro-heteroazolone aldose reductase inhibitors, as defined in U.S. Patent 5,068,333 [1]. Utilizing the racemate would produce a mixture of diastereomers, necessitating chiral separation and reducing overall yield. The target compound's high enantiomeric purity ensures that downstream synthetic steps preserve stereochemical integrity, directly enabling the preparation of the potent 2'R,4'S enantiomer (IC50 = 7.5 nM) [2]. This application is critical for developing therapeutics aimed at reducing sorbitol accumulation in diabetic nerve and lens tissues.

Synthesis of CB1 Receptor Inverse Agonists for Metabolic Disorders

The dihydropyrano[2,3-b]pyridine core is a validated scaffold for CB1 receptor inverse agonists with nanomolar potency (IC50 = 1.7–4.8 nM) and demonstrated in vivo efficacy in reducing food intake in rats [3]. The (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol serves as a stereochemically defined starting material for constructing this privileged chemotype. Its use avoids the ambiguity and waste associated with racemic synthesis, accelerating the optimization of PK/PD properties in obesity and metabolic disease programs.

Chiral Building Block for CNS-Targeted Kinase Inhibitors

The pyrano[2,3-b]pyridine scaffold is a recognized framework for kinase inhibitors, including those targeting the central nervous system (CNS) [4]. The (R)-enantiomer provides a pre-installed chiral handle for introducing stereochemical diversity in lead optimization. Given the CNS drug property space often requires specific stereochemistry for optimal blood-brain barrier penetration and target engagement, procurement of the single (R)-enantiomer ensures that structure-activity relationships are not confounded by racemic mixtures.

Process Chemistry and Regulatory Compliance for Enantiopure APIs

For process chemists developing scalable routes to chiral active pharmaceutical ingredients (APIs), (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol offers a starting material with defined stereochemistry, eliminating the need for late-stage chiral resolution [1]. This reduces process mass intensity (PMI) and aligns with FDA and EMA guidelines on enantiomeric purity. The compound's availability in high purity (≥98%) from commercial suppliers ensures consistent quality across development batches, a critical factor for IND-enabling studies and eventual commercial manufacturing.

Quote Request

Request a Quote for (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.